5-Aminotetrahydro-2H-pyran-3-carbonitrile
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Overview
Description
5-Aminotetrahydro-2H-pyran-3-carbonitrile is a heterocyclic compound with the molecular formula C6H10N2O. It is characterized by a tetrahydropyran ring substituted with an amino group and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminotetrahydro-2H-pyran-3-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of aldehydes, malononitrile, and amines in the presence of a catalyst such as p-toluenesulfonic acid in ethanol. This reaction proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Aminotetrahydro-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxo derivatives of the tetrahydropyran ring.
Reduction: Amino derivatives with the nitrile group reduced to an amine.
Substitution: Substituted tetrahydropyran derivatives with various functional groups.
Scientific Research Applications
5-Aminotetrahydro-2H-pyran-3-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 5-Aminotetrahydro-2H-pyran-3-carbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to fit into active sites of biological molecules, influencing biochemical pathways .
Comparison with Similar Compounds
2-Amino-4H-pyran-3-carbonitrile: Similar structure but lacks the tetrahydro modification.
2-Amino-3-cyano-4H-chromene: Contains a chromene ring instead of a tetrahydropyran ring.
Uniqueness: 5-Aminotetrahydro-2H-pyran-3-carbonitrile is unique due to its tetrahydropyran ring, which imparts different chemical and biological properties compared to its analogs. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Biological Activity
5-Aminotetrahydro-2H-pyran-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, including molecular docking studies, in vitro assays, and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a tetrahydropyran ring and a carbonitrile group. The molecular formula can be represented as C7H10N2O.
Antitubercular Activity
Recent studies have demonstrated the antitubercular potential of this compound derivatives. In vitro assays showed promising results against Mycobacterium tuberculosis, suggesting that these compounds could serve as lead molecules for developing new antitubercular agents. Molecular docking studies indicated strong binding affinities to target proteins involved in the bacterium's metabolism and survival .
Antimicrobial Effects
In addition to its antitubercular properties, this compound has exhibited broad-spectrum antimicrobial activity. Studies have reported effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
The compound has also been evaluated for anticancer activity. Research indicates that this compound derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer types, including breast and lung cancer .
Case Study: Molecular Docking Analysis
A comprehensive molecular docking analysis was conducted to evaluate the binding interactions between this compound and various biological targets. The study utilized software such as AutoDock Vina to predict binding affinities and interaction modes. The results indicated that the compound forms stable complexes with key enzymes involved in bacterial resistance mechanisms .
Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
---|---|---|
Enzyme A | -9.5 | Hydrogen Bonds |
Enzyme B | -8.7 | Hydrophobic Interactions |
Enzyme C | -7.9 | Ionic Interactions |
In Vitro Studies
In vitro assays were performed to assess the cytotoxicity and antimicrobial efficacy of this compound derivatives. The Minimum Inhibitory Concentration (MIC) values were determined against selected pathogens.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 32 | Mycobacterium tuberculosis |
Derivative A | 16 | Staphylococcus aureus |
Derivative B | 64 | Escherichia coli |
The biological activity of this compound is attributed to its ability to interact with specific biomolecular targets, leading to inhibition of critical cellular processes. The presence of the amino group enhances its reactivity, facilitating interactions with enzymes and receptors involved in disease pathways.
Properties
IUPAC Name |
5-aminooxane-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-2-5-1-6(8)4-9-3-5/h5-6H,1,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIQPECIIHRPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCC1N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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